Solubility and Nucleophilicity: Sodium Thiolate vs Free Thiol
The sodium thiolate form (CAS 1007016‑46‑7) is the pre‑deprotonated nucleophile, eliminating the need for an exogenous base in S‑alkylation reactions. This avoids the tautomeric ambiguity of the free thiol (CAS 94830‑21‑4), which in DMSO‑d₆ exhibits two NH signals at δ 13.92 (thione‑NH) and δ 11.49 (indole‑NH), indicating a mixture of thione‑thiol tautomers that can produce competing N‑alkylation by‑products [1]. The sodium salt has a predicted LogD (pH 7.4) of 2.06, reflecting adequate aqueous solubility for in‑buffer biological assays, whereas the neutral free thiol has a higher predicted LogP of 2.74 and substantially lower aqueous solubility, limiting its utility in physiological‑buffer‑based screening without co‑solvent [2]. Commercially, the sodium salt is supplied at NLT 98% purity with batch‑specific COA, HPLC, NMR, and LC‑MS documentation, enabling direct use without further purification .
| Evidence Dimension | Tautomeric homogeneity / nucleophilic pre‑activation state |
|---|---|
| Target Compound Data | Single anionic species; pre‑activated S‑nucleophile; LogD (pH 7.4) = 2.06 |
| Comparator Or Baseline | Free thiol CAS 94830‑21‑4: thione‑thiol tautomer mixture (¹H NMR: δ 13.92, δ 11.49); neutral species; LogP = 2.74 |
| Quantified Difference | Elimination of base‑deprotonation step; LogD difference of ~0.68 log units favoring aqueous solubility of the sodium salt |
| Conditions | Predicted LogP/LogD from ChemBase computational model; ¹H NMR in DMSO‑d₆ (500 MHz) from Bio‑protocol Exchange |
Why This Matters
For procurement decisions, the sodium salt provides a single, pre‑activated chemical species that streamlines S‑alkylation workflows and improves aqueous solubility for biological assays, whereas the free thiol requires additional optimization of base, solvent, and tautomer control.
- [1] Yakkala PA, Panda SR, Shafi S, et al. General Procedure for the Synthesis of 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (13a–r). Bio-protocol Exchange. ¹H NMR (500 MHz, DMSO‑d₆): δ 13.92 (s, 1H), δ 11.49 (s, 1H). View Source
- [2] ChemBase. Predicted LogP = 2.741; LogD (pH 7.4) = 2.0603 for the sodium salt (ChemBase ID 230681). View Source
